molecular formula C9H12IN3O5 B15196856 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one

4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one

Cat. No.: B15196856
M. Wt: 369.11 g/mol
InChI Key: LQQGJDJXUSAEMZ-UHFFFAOYSA-N
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Description

5-Iodocytidine is a chemically modified nucleoside, specifically a derivative of cytidine, where an iodine atom is substituted at the 5-position of the cytosine ring. This compound is of significant interest in the fields of nucleic acid research and molecular biology due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodocytidine typically involves the iodination of cytidine. One common method includes the use of iodine and a suitable oxidizing agent, such as iodic acid, in an aqueous medium. The reaction is carried out under controlled conditions to ensure selective iodination at the 5-position of the cytosine ring.

Industrial Production Methods: Industrial production of 5-Iodocytidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Iodocytidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are commonly used to introduce various substituents at the 5-position.

    Photocrosslinking Reactions: 5-Iodocytidine can participate in photocrosslinking reactions with nucleoproteins, making it useful in studying nucleic acid-protein interactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Cross-Coupling: Palladium catalysts, along with appropriate ligands and bases, are used under inert atmosphere conditions.

    Photocrosslinking: UV irradiation at specific wavelengths (e.g., 325 nm) is employed to induce crosslinking.

Major Products:

  • Substituted cytidine derivatives
  • Cross-coupled products with various functional groups
  • Photocrosslinked nucleoprotein complexes

Scientific Research Applications

5-Iodocytidine has a wide range of applications in scientific research:

    Nucleic Acid Research: It is used as a probe to study nucleic acid structure and function, particularly in the context of RNA and DNA interactions.

    Photocrosslinking Studies: Due to its ability to form covalent bonds with proteins upon UV irradiation, it is used to investigate nucleic acid-protein interactions.

    Epigenetic Research: Modified cytidine derivatives, including 5-Iodocytidine, are used to study DNA methylation and its role in gene regulation.

    Drug Development: It serves as a precursor for the synthesis of various nucleoside analogs with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Iodocytidine involves its incorporation into nucleic acids, where it can participate in base pairing and structural modifications. The iodine atom at the 5-position enhances its reactivity, allowing it to form covalent bonds with proteins during photocrosslinking. This property is exploited to study the interactions between nucleic acids and proteins, providing insights into molecular mechanisms and pathways.

Comparison with Similar Compounds

    5-Iodouracil: Another iodinated nucleoside used in photocrosslinking studies.

    5-Bromocytidine: Similar to 5-Iodocytidine but with a bromine atom, used in nucleic acid research.

    5-Methylcytidine: A naturally occurring modified nucleoside involved in DNA methylation.

Uniqueness of 5-Iodocytidine:

  • The presence of the iodine atom at the 5-position provides unique reactivity, particularly in photocrosslinking applications.
  • It offers higher selectivity and efficiency in forming covalent bonds with proteins compared to other halogenated nucleosides.

Properties

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQGJDJXUSAEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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